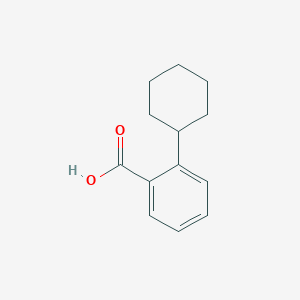

2-cyclohexylbenzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTFZNPTAJIXMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427257 | |

| Record name | 2-cyclohexylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97023-48-8 | |

| Record name | 2-cyclohexylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-cyclohexylbenzoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Cyclohexylbenzoic Acid

Introduction

This compound, a substituted aromatic carboxylic acid, represents a molecule of significant interest to the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a cyclohexyl group ortho to a carboxylic acid on a benzene ring, imparts a unique combination of lipophilicity and acidic functionality. This guide offers a comprehensive exploration of its chemical properties, synthesis, spectroscopic signature, and potential applications, designed for researchers, scientists, and drug development professionals. The insights provided herein are grounded in established chemical principles and aim to facilitate further research and application of this versatile compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. The steric hindrance introduced by the bulky cyclohexyl group adjacent to the carboxylic acid influences its physical and chemical behavior, including its acidity, solubility, and reactivity, when compared to its linear or para-substituted isomers.

Table 1: Core Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| CAS Number | 97023-48-8 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₆O₂ | [1][2][4] |

| Molecular Weight | 204.26 g/mol | [2][4] |

| Appearance | White to off-white crystals or powder | [1][5] |

| Melting Point | 103-105 °C | [6][7] |

| Boiling Point | 332.4 °C at 760 mmHg (Predicted) | [6] |

| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., methanol, DMSO, chloroform) | [5] |

| Density | 1.115 g/cm³ (Predicted) | [6] |

| pKa | ~4 (Predicted, similar to other benzoic acids) | [8] |

Synthesis and Mechanistic Insight

The synthesis of this compound is not widely detailed in introductory literature, necessitating a robust and high-yield laboratory method. The Suzuki-Miyaura cross-coupling reaction stands out as a premier choice for this transformation.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and a boronic acid, offering high functional group tolerance and generally excellent yields.[5][9]

The chosen pathway involves the coupling of 2-bromobenzoic acid with cyclohexylboronic acid. The ortho-carboxylate group on the aryl halide can present steric challenges; therefore, the selection of an appropriate palladium catalyst and a bulky, electron-rich phosphine ligand like SPhos or XPhos is critical to facilitate the oxidative addition step and prevent side reactions like protodehalogenation.[1]

Reaction Scheme: Suzuki-Miyaura Cross-Coupling

Caption: Suzuki-Miyaura synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

2-Bromobenzoic acid (1.0 eq.)

-

Cyclohexylboronic acid (1.5 eq.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

-

Potassium phosphate (K₃PO₄), anhydrous (3.0 eq.)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

1 M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Inert Atmosphere: To a dry Schlenk flask, add 2-bromobenzoic acid, cyclohexylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

-

Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 10:1 v/v) via syringe.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion (typically 12-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate.

-

Acidification & Extraction: Transfer the mixture to a separatory funnel. Carefully add 1 M HCl to acidify the aqueous layer to a pH of approximately 2-3, which protonates the carboxylate salt to the desired carboxylic acid. Extract the aqueous layer three times with ethyl acetate.

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield this compound as a white solid.

Caption: Step-by-step workflow for the synthesis protocol.

Spectroscopic and Structural Characterization

Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are core techniques for this purpose.

Predicted Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃):

-

δ 10-12 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton (-COOH).

-

δ 7.9-8.1 ppm (dd, 1H): Aromatic proton ortho to the carboxylic acid.

-

δ 7.2-7.6 ppm (m, 3H): Remaining aromatic protons.

-

δ 2.8-3.2 ppm (m, 1H): The methine proton (-CH-) on the cyclohexyl ring attached to the benzene ring.

-

δ 1.2-2.0 ppm (m, 10H): The ten aliphatic protons (-CH₂-) of the cyclohexyl ring.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Infrared (IR) Spectroscopy (ATR):

-

2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

2850-2950 cm⁻¹: C-H stretches of the cyclohexyl group.

-

~1600, 1450 cm⁻¹: C=C stretches of the aromatic ring.

-

-

Mass Spectrometry (MS-ESI):

-

[M-H]⁻: Expected at m/z 203.1078, corresponding to the deprotonated molecule (C₁₃H₁₅O₂⁻).

-

Fragmentation: Loss of CO₂ (44 Da) from the deprotonated molecule is a characteristic fragmentation pathway for benzoic acids under certain MS conditions.[12]

-

Chemical Reactivity and Applications

The dual functionality of this compound—a lipophilic cyclohexyl moiety and a polar carboxylic acid group—underpins its utility.

-

Reactivity: The carboxylic acid group can undergo standard transformations, including:

-

Esterification: Reaction with alcohols under acidic conditions to form esters.

-

Amide Formation: Reaction with amines, typically via an activated intermediate like an acyl chloride, to form amides.

-

Reduction: Reduction to the corresponding benzyl alcohol using strong reducing agents like LiAlH₄.

-

-

Applications in Drug Development and Research: this compound has been identified as a promising scaffold in medicinal chemistry. It is described as an inhibitor of enzymes such as hydroxylase and phospholipase A2 (PLA2), which are involved in inflammatory pathways. This inhibitory action suggests potential therapeutic applications in treating inflammatory conditions, including bowel disease and chronic bronchitis. Its role as a pharmaceutical intermediate allows for its incorporation into more complex molecules, leveraging its structural and electronic properties to modulate biological activity.

Caption: Interplay of structure, reactivity, and applications.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is crucial. Based on available safety data sheets, the compound is classified as an irritant.

Table 2: GHS Hazard Information

| Hazard Class | GHS Statement | Precautionary Codes | Source(s) |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 | [7] |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | [7] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P304+P340 | [7] |

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable compound with well-defined chemical properties and significant potential as a building block in organic synthesis and as a scaffold in medicinal chemistry. Its synthesis, while requiring modern catalytic methods like the Suzuki-Miyaura coupling, is accessible and yields a product whose structure can be confidently verified through standard spectroscopic techniques. The insights into its reactivity and biological potential, particularly as an enzyme inhibitor, underscore its importance for researchers dedicated to developing novel therapeutics and chemical entities. This guide provides a foundational framework to empower scientists in their exploration and application of this multifaceted molecule.

References

- Appchem. (n.d.). This compound | 97023-48-8.

- Industrial Chemicals. (n.d.). This compound 97%.

- LookChem. (n.d.). This compound.

- Ivy Fine Chemicals. (n.d.). This compound [CAS: 97023-48-8].

- Google Patents. (n.d.). US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.

- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples [Video]. YouTube.

- Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube.

- National Center for Biotechnology Information. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. PubMed Central.

- Beilstein-Institut. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).

- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- National Center for Biotechnology Information. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PubMed Central.

- Ivy Fine Chemicals. (n.d.). This compound [CAS: 97023-48-8].

- Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments.

- ResearchGate. (n.d.). Reaction progression trends for the acid activation of 2‐methoxybenzoic....

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

- National Center for Biotechnology Information. (n.d.). 4-Cyclohexylbenzoic acid. PubChem.

- National Institute of Standards and Technology. (n.d.). Benzoic acid, cyclohexyl ester. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). Cyclohexyl benzoate. PubChem.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- Wikipedia. (n.d.). Suzuki reaction.

- PubMed. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide.

- Chemicool. (n.d.). Friedel-Crafts Acylation of Benzene.

- Wikipedia. (n.d.). Benzoic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. appchemical.com [appchemical.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. lookchem.com [lookchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. scispace.com [scispace.com]

- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. 4-Cyclohexylbenzoic acid | C13H16O2 | CID 88337 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-cyclohexylbenzoic acid physical properties

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclohexylbenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS No: 97023-48-8).[1][2][3][4] Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data on the compound's identity, structure, solubility, thermal properties, and acidity. It further outlines detailed, field-proven experimental protocols for the precise determination of these properties, emphasizing the causality behind methodological choices. By integrating data with practical, self-validating workflows, this guide serves as an authoritative resource for the application of this compound in pharmaceutical and synthetic chemistry contexts.

Chemical Identity and Structure

This compound is an aromatic carboxylic acid characterized by a cyclohexyl group substituted at the ortho-position of the benzoic acid ring. This substitution pattern imparts specific steric and electronic properties that influence its physical behavior and reactivity. Its role as a pharmaceutical intermediate and a building block in organic synthesis makes a thorough understanding of its properties essential for predictable outcomes in research and development.[5]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 97023-48-8 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₆O₂ | [1][2][3][5] |

| Molecular Weight | 204.27 g/mol | [2][3][5] |

| IUPAC Name | This compound | [1][3] |

| SMILES | OC(=O)C1=CC=CC=C1C1CCCCC1 | [1][2] |

| InChI Key | ZKTFZNPTAJIXMK-UHFFFAOYSA-N | [1][3] |

Core Physicochemical Properties

The physical properties of this compound dictate its behavior in various experimental settings, from reaction conditions to formulation and purification.

Table 2: Summary of Physical Properties

| Property | Value | Notes | Source(s) |

| Appearance | White to off-white crystalline solid or powder | [1][5] | |

| Melting Point | 101.5–153 °C | Reported values vary significantly, indicating potential polymorphism or purity differences. Experimental verification is critical. | [1][3][5][6] |

| Boiling Point | 332.4 °C at 760 mmHg | This is a calculated or estimated value; thermal decomposition may occur at this temperature. | [6] |

| Density | 1.115 - 1.14 g/cm³ | [5][6] | |

| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, DMSO, chloroform | Qualitative assessment. The carboxylic acid moiety provides slight aqueous solubility, while the bicyclic structure enhances solubility in organic solvents. | [5] |

| pKa | ~3.9 (Estimated) | No experimental value was found. This estimate is based on the ortho-substituted effect seen in similar compounds like 2-methylbenzoic acid (pKa ~3.91), which is a stronger acid than benzoic acid (pKa ~4.20).[7] | |

| Flash Point | 156.8 °C | [6] |

Melting Point: A Critical Purity Indicator

A notable discrepancy exists in the reported melting point of this compound, with ranges cited from 101.5-110.5°C to as high as 151-153°C.[1][3][5][6] This wide variation underscores the critical importance of experimental verification. Such differences can arise from:

-

Purity Levels: Impurities invariably depress and broaden the melting point range.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a distinct melting point.

-

Measurement Technique: Variations in heating rate and apparatus calibration can lead to different observed values.[8]

For any research application, particularly in drug development where batch-to-batch consistency is paramount, the melting point must be determined on a purified sample using a calibrated apparatus and a slow heating rate (<2 °C/min) to obtain a sharp, reproducible range.[9]

Solubility Profile: Implications for Application

The solubility of this compound is dictated by the interplay between its polar carboxylic acid group and its nonpolar cyclohexyl and benzene rings. It is classified as slightly soluble in water and readily soluble in common organic solvents such as alcohols, DMSO, and chlorinated solvents.[5] This profile is key for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and modification. Its solubility in ethers or THF is relevant for reactions involving organometallic reagents.

-

Purification: Recrystallization, a primary purification method, relies on differential solubility in a solvent system at varying temperatures.

-

Drug Formulation: For pharmaceutical applications, its low aqueous solubility might necessitate formulation strategies like salt formation (by deprotonating the carboxylic acid) to enhance bioavailability.

Acidity and pKa

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a suite of spectroscopic techniques. Based on its structure, the following spectral features are expected:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically between δ 10-13 ppm.

-

Aromatic Protons (-C₆H₄): A series of multiplets between δ 7.2-8.2 ppm. The ortho-substitution pattern will result in a complex splitting pattern for the four protons.

-

Cyclohexyl Protons (-C₆H₁₁): A complex series of overlapping multiplets in the upfield region, approximately δ 1.2-3.5 ppm. The proton on the carbon attached to the benzene ring (methine proton) will be the most downfield of this group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (-C=O): A signal in the δ 165-175 ppm range.

-

Aromatic Carbons: Six distinct signals between δ 125-145 ppm. The carbon bearing the carboxyl group and the carbon bearing the cyclohexyl group will be quaternary and may have lower intensities.

-

Cyclohexyl Carbons: Multiple signals in the δ 25-50 ppm range.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic (cyclohexyl) C-H stretches just below 3000 cm⁻¹.

-

C=C Stretches: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

In Electron Ionization (EI) mode, the molecular ion peak (M⁺) would be expected at m/z = 204. Key fragmentation patterns would likely include the loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the cyclohexyl ring.

-

Experimental Protocols for Property Determination

The following protocols describe standardized, self-validating methods for determining the melting point and solubility of this compound.

Protocol: Melting Point Determination

This protocol uses a standard digital melting point apparatus (e.g., Mel-Temp) for accurate and reproducible measurements.

Methodology:

-

Sample Preparation: Place a small amount (~2-3 mg) of dry, purified this compound on a watch glass. Crush it into a fine powder.

-

Capillary Loading: Tap the open end of a melting point capillary tube into the powder until a small amount of sample enters the tube. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample into the sealed end. The final packed sample height should be 2-3 mm.[9]

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Rapid Preliminary Scan (Optional): If the approximate melting point is unknown, perform a rapid scan by increasing the temperature at a rate of 10-15 °C/min to quickly identify the approximate melting range.

-

Accurate Measurement: Using a fresh sample, heat the block quickly to about 20 °C below the approximate melting point found in the preliminary scan. Then, reduce the heating rate to 1-2 °C/min.

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely liquefied.

-

-

Reporting: The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be narrow (≤ 2 °C).[10]

-

Validation: Repeat the measurement with a second sample to ensure reproducibility. The results should agree within 1-2 °C.

Caption: Tiered workflow for solubility assessment.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Table 3: GHS Hazard Information

| Hazard Class | GHS Statement | Precautionary Codes | Source(s) |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 | [3][11] |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | [3][11] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 | [3][11] |

Handling and PPE:

-

Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [12]* Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [11][13]* Avoid dust formation during handling. [12] Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. [5][12]* Some suppliers recommend refrigerated storage at 2-8°C to ensure long-term stability. [5]

Conclusion

This compound is a valuable synthetic intermediate whose utility is fundamentally linked to its physicochemical properties. The data and protocols presented in this guide highlight the necessity of rigorous experimental characterization. Discrepancies in reported values, such as melting point, emphasize that literature data should serve as a baseline, with in-house verification being an indispensable part of any research or development workflow. A thorough understanding and precise measurement of its solubility, acidity, and thermal behavior are critical for its effective and reproducible application in the synthesis of novel chemical entities.

References

- Industrial Chemicals. This compound 97%.

- Thermo Scientific Chemicals. This compound, 97% 5 g. Thermo Fisher Scientific.

- Appchem. This compound | 97023-48-8.

- LookChem. This compound.

- Fisher Scientific. This compound, 97%.

- wikiHow. How to Determine Solubility.

- Ivy Fine Chemicals. This compound [CAS: 97023-48-8].

- Google Patents. Method for determining solubility of a chemical compound.

- ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- MIT OpenCourseWare. Exp.

- Sigma-Aldrich. Solubility Rules for Ionic Compounds.

- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube.

- CymitQuimica.

- Thermo Fisher Scientific.

- University of Alberta.

- Al-Mustaqbal University College. experiment (1)

- Fisher Scientific.

- Scribd. Determination of Melting Point of An Organic Compound.

- Truman State University. Melting Point Experiment.

- TCI Chemicals.

- Fisher Scientific.

- National Center for Biotechnology Information. 4-Cyclohexylbenzoic acid. PubChem.

- Royal Society of Chemistry.

- SpectraBase. benzoic acid, 2-[[(4-cyclohexylphenoxy)acetyl]amino]-.

- Google Patents. Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.

- National Institute of Standards and Technology. Benzoic acid, cyclohexyl ester. NIST WebBook.

- Sigma-Aldrich. 2-Ethoxybenzoic acid 98%.

- Thermo Scientific Chemicals. This compound, 97% 1 g. Thermo Fisher Scientific.

- CymitQuimica. This compound.

- National Institute of Standards and Technology. p-Cyclohexylbenzoic acid. NIST WebBook.

- Journal of Chemical Education.

- BenchChem. An In-depth Technical Guide to the Synthesis of 2-(Benzylcarbamoyl)benzoic Acid.

- Evergreensino Chemical Co., Ltd.

- Journal of Chemical Research.

- Sigma-Aldrich. Melting point standard 121-123°C analytical standard Benzoic acid.

- DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.

- National Center for Biotechnology Information. 2-Cyclopentylbenzoic acid. PubChem.

- Google Patents. Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide.

- ResearchGate. ¹H NMR spectrum of the isolated compound (2-(((2-ethyl-2 methylhexyl)oxy)carbonyl)benzoic acid.

- Journal of Physical and Chemical Reference Data. IUPAC-NIST Solubility Data Series. 99.

- National Center for Biotechnology Information. 2-[(cyclohexylcarbonyl)oxy]Benzoic acid. PubChem.

Sources

- 1. L18060.06 [thermofisher.com]

- 2. appchemical.com [appchemical.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. ivychem.com [ivychem.com]

- 5. This compound 97% - Premium Quality at Best Price [forecastchemicals.com]

- 6. lookchem.com [lookchem.com]

- 7. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino [evergreensinochem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chemlab.truman.edu [chemlab.truman.edu]

- 10. web.mit.edu [web.mit.edu]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Cyclohexylbenzoic Acid for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 2-cyclohexylbenzoic acid (CAS No. 97023-48-8), a key chemical intermediate for professionals in pharmaceutical research and organic synthesis. This document moves beyond a simple recitation of properties to offer an in-depth analysis of the compound's synthesis, structural characterization, unique reactivity, and potential applications in drug discovery. By elucidating the causal relationships behind its chemical behavior and providing validated experimental frameworks, this guide serves as an essential resource for researchers aiming to leverage this molecule in their work. We will explore its synthesis via modern cross-coupling techniques, delve into its detailed spectroscopic signature, and discuss its potential as a modulator of key inflammatory pathways.

Introduction: Unveiling a Versatile Scaffold

This compound is an aromatic carboxylic acid distinguished by the presence of a cyclohexyl group at the ortho-position to the carboxyl functionality.[1][2] This seemingly simple structural modification imparts a unique set of steric and electronic properties that make it a valuable building block in the synthesis of complex organic molecules and pharmacologically active agents.[2] Its molecular formula is C₁₃H₁₆O₂, corresponding to a molecular weight of 204.26 g/mol .[3][4]

The non-coplanar arrangement of the bulky cyclohexyl group with the benzene ring influences the acidity and reactivity of the carboxylic acid, a phenomenon known as the "ortho effect."[1][5] This guide will dissect these properties, providing scientists with the foundational knowledge required to strategically incorporate this moiety into their synthetic designs. Furthermore, preliminary data suggests its potential role as an inhibitor of key enzymes in the inflammatory cascade, such as phospholipase A2 (PLA2) and cyclooxygenase (COX), making it a compound of significant interest for drug development professionals.[6][7]

This document will serve as a senior-level guide, focusing not just on protocols, but on the scientific rationale that underpins them, ensuring that researchers can adapt and troubleshoot effectively in a real-world laboratory setting.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety requirements is the bedrock of sound experimental design.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| CAS Number | 97023-48-8 | [1] |

| Molecular Formula | C₁₃H₁₆O₂ | [3][4] |

| Molecular Weight | 204.26 g/mol | [3] |

| Appearance | White crystals or crystalline powder | [8] |

| Melting Point | 103-105 °C | [9] |

| Boiling Point | 332.4 °C at 760 mmHg (Predicted) | [9] |

| Solubility | Slightly soluble in water; Soluble in organic solvents (methanol, ethanol, DMSO, chloroform) | [2] |

| pKa | Increased acidity relative to benzoic acid due to the ortho effect | [3][5] |

| LogP | 3.43 (Predicted) | [9] |

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount to ensure personnel safety. The compound is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[11]

-

-

First Aid:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Always consult the full Safety Data Sheet (SDS) from your supplier before commencing work.

Synthesis of this compound: A Tale of Two Strategies

The synthesis of this compound is not commonly detailed in introductory texts, yet it provides an excellent case study in modern synthetic methodology. The primary challenge lies in the formation of the carbon-carbon bond between the aromatic ring and the cyclohexyl moiety at the sterically hindered ortho position. Two robust and widely applicable strategies are presented here: the Suzuki-Miyaura cross-coupling and a Grignard-based approach.

Strategy 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[12][13] For this target, the reaction couples an ortho-halobenzoic acid with a cyclohexylboronic acid derivative.

The choice of this method is predicated on its reliability for constructing biaryl and alkyl-aryl systems. The catalytic cycle, illustrated below, involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halobenzoic acid, forming a Pd(II) intermediate.[8] The steric hindrance of the ortho-carboxyl group can make this step challenging, often requiring the use of bulky, electron-rich phosphine ligands to facilitate the reaction.[5]

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[12]

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]

Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle

This protocol is designed to be self-validating by including troubleshooting strategies for common issues encountered with sterically hindered substrates.

Materials:

-

2-Bromobenzoic acid (1.0 eq.)

-

Cyclohexylboronic acid (1.5 eq.)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq., 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq., 4 mol%)

-

Potassium phosphate (K₃PO₄), anhydrous (3.0 eq.)

-

1,4-Dioxane, anhydrous

-

Water, degassed

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 2-bromobenzoic acid, cyclohexylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

-

Degassing: Seal the flask, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Causality: Oxygen can oxidize the Pd(0) catalyst, leading to deactivation and the formation of palladium black.[5]

-

Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 10:1 v/v ratio) via syringe. The biphasic system is often beneficial for this reaction.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Causality: Elevated temperature is required to overcome the activation energy for oxidative addition with the sterically hindered substrate.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-bromobenzoic acid is consumed.

-

Workup: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Add water and transfer to a separatory funnel. c. Acidify the aqueous layer with 1M HCl to a pH of ~2-3. This protonates the carboxylate salt, rendering the product soluble in the organic layer. d. Separate the layers and extract the aqueous phase twice more with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Troubleshooting:

-

Low Reactivity: If the reaction stalls, consider a more electron-rich ligand like RuPhos or a different palladium source such as Pd₂(dba)₃.[5]

-

Protodehalogenation: If significant formation of benzoic acid is observed (loss of bromine), ensure all reagents and solvents are strictly anhydrous. Using cesium carbonate (Cs₂CO₃) as the base can sometimes mitigate this side reaction.[5]

Strategy 2: Grignard Reagent Carboxylation

An alternative, classic approach involves the formation of a Grignard reagent from a cyclohexyl halide, followed by reaction with carbon dioxide.

This method leverages the powerful nucleophilicity of Grignard reagents. The process is a two-step sequence:

-

Grignard Formation: Magnesium metal reacts with an organohalide (e.g., bromocyclohexane) in an ether solvent to form the organomagnesium compound. This step inverts the polarity of the carbon atom, making it strongly nucleophilic.[11]

-

Carboxylation: The nucleophilic Grignard reagent attacks the electrophilic carbon of carbon dioxide (used in solid form as dry ice). This forms a magnesium carboxylate salt.[7]

-

Acidic Workup: Subsequent addition of aqueous acid protonates the carboxylate to yield the final carboxylic acid product.

Caption: Fig. 2: Grignard Carboxylation Workflow

Note: The diagram above illustrates the synthesis of cyclohexanecarboxylic acid. To obtain this compound via this general strategy, one would typically start with 2-bromophenylmagnesium bromide and react it with a cyclohexyl electrophile, or alternatively, perform a Grignard reaction on a precursor like 2-cyclohexylbromobenzene followed by carboxylation. A more direct, though potentially lower-yielding, route would be the reaction of phenylmagnesium bromide with 2-cyclohexylcyclohexanone followed by subsequent aromatization and oxidation steps, though this is a more complex synthetic sequence. For the purposes of this guide, the Suzuki coupling is the more direct and recommended route.

Structural Elucidation and Spectroscopic Analysis

Unambiguous characterization of the synthesized product is critical for ensuring its purity and confirming its identity. The following section details the expected spectroscopic data for this compound, based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.

-

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃):

-

~11-12 ppm (singlet, broad, 1H): This highly deshielded, broad signal is characteristic of the carboxylic acid proton (-COOH). Its broadness is due to hydrogen bonding and chemical exchange.

-

~7.9-8.1 ppm (doublet, 1H): Aromatic proton ortho to the carboxyl group.

-

~7.2-7.6 ppm (multiplet, 3H): Remaining aromatic protons. The ortho-substitution pattern leads to a complex splitting pattern.

-

~3.0-3.5 ppm (multiplet, 1H): The methine proton (-CH) on the cyclohexyl ring directly attached to the benzene ring. It is deshielded due to its proximity to the aromatic system.

-

~1.2-2.0 ppm (multiplet, 10H): The remaining ten aliphatic protons of the cyclohexyl ring, appearing as a complex series of overlapping signals.[14]

-

-

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃):

-

~170-175 ppm: The carbonyl carbon of the carboxylic acid group.[15]

-

~145-150 ppm: The aromatic carbon directly attached to the cyclohexyl group (C2).

-

~130-135 ppm: The aromatic carbon directly attached to the carboxyl group (C1).

-

~125-132 ppm: The four remaining aromatic CH carbons.

-

~40-45 ppm: The methine carbon of the cyclohexyl ring attached to the aromatic ring.

-

~25-35 ppm: The remaining five aliphatic CH₂ carbons of the cyclohexyl ring.[8]

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Characteristic Absorptions (KBr pellet or thin film):

-

~2500-3300 cm⁻¹ (very broad, strong): O-H stretch of the carboxylic acid, which is significantly broadened due to strong hydrogen bonding in the dimeric form.[11]

-

~2850-2930 cm⁻¹ (strong): C-H stretching vibrations of the cyclohexyl group.

-

~1680-1710 cm⁻¹ (very strong, sharp): C=O (carbonyl) stretch of the aromatic carboxylic acid. Conjugation with the benzene ring lowers this frequency compared to an aliphatic carboxylic acid.[11]

-

~1450-1600 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.

-

~1210-1320 cm⁻¹ (strong): C-O stretching vibration of the carboxylic acid.

-

~900-960 cm⁻¹ (broad, medium): Out-of-plane O-H bend, another characteristic feature of a dimeric carboxylic acid.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Electron Ionization (EI-MS):

-

Molecular Ion (M⁺): A peak at m/z = 204, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 187: Loss of a hydroxyl radical (-OH, M-17).

-

m/z = 159: Loss of a carboxyl group (-COOH, M-45).

-

m/z = 121: A common fragment for alkyl-substituted benzoic acids.

-

m/z = 122: Resulting from a McLafferty-type rearrangement involving the transfer of a hydrogen from the cyclohexyl ring to the carbonyl oxygen, followed by the elimination of cyclohexene (C₆H₁₀, 82 Da). This is a characteristic fragmentation for ortho-alkyl benzoic acids.[1]

-

-

Reactivity and the Ortho Effect

The cyclohexyl group at the C2 position exerts a significant steric influence, which is the primary driver of the ortho effect in this molecule. This effect has profound consequences for the acidity and reactivity of the carboxyl group.

-

Increased Acidity: The bulky cyclohexyl group forces the -COOH group to twist out of the plane of the benzene ring.[5] This steric hindrance inhibits resonance between the carbonyl group and the aromatic π-system. As a result, the carboxylate anion formed upon deprotonation is stabilized because the destabilizing resonance donation from the ring is minimized. Consequently, this compound is a stronger acid than both benzoic acid and its meta/para isomers.[1]

Caption: Fig. 3: The Ortho Effect in this compound

-

Implications for Reactivity: The steric hindrance also affects reactions involving the carboxyl group, such as esterification. These reactions may require more forcing conditions (higher temperatures, longer reaction times, or more potent catalysts) compared to unhindered benzoic acids.

Potential Applications in Drug Discovery: An Anti-Inflammatory Scaffold

While this compound is primarily utilized as a synthetic intermediate, its structural motifs are relevant to the design of anti-inflammatory agents. The rationale for this interest lies in the arachidonic acid cascade, a central pathway in inflammation.

The Arachidonic Acid Cascade

Inflammatory responses are often mediated by prostaglandins and leukotrienes. The production of these signaling molecules begins with the release of arachidonic acid from cell membranes, a reaction catalyzed by phospholipase A₂ (PLA₂) .[7] Once released, arachidonic acid is converted into prostaglandins by cyclooxygenase (COX) enzymes (COX-1 and COX-2).

Caption: Fig. 4: Potential Sites of Action in the Inflammatory Pathway

Rationale for Inhibition

-

PLA₂ Inhibition: Some commercial descriptions suggest that this compound may act as a PLA₂ inhibitor.[6] By blocking this initial, rate-limiting step, the entire downstream production of inflammatory mediators could be halted. This represents a powerful, upstream therapeutic strategy.[7]

-

COX Inhibition: Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Benzoic acid derivatives are a known class of compounds that have been investigated as COX inhibitors. The specific structure of this compound could allow it to fit into the active site of COX-1 or COX-2, preventing the conversion of arachidonic acid to prostaglandins.

The presence of both a lipophilic cyclohexyl group and an acidic carboxylate function provides a pharmacophore that is common to many enzyme inhibitors in this pathway. Therefore, this compound and its derivatives represent a promising scaffold for the development of novel anti-inflammatory drugs. Further research, including in vitro enzyme assays and cell-based studies, is required to validate these hypotheses and determine the potency and selectivity of its inhibitory activity.

Analytical Methodologies

Robust analytical methods are required for quality control, purity assessment, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the purity analysis and quantification of this compound.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acidified water (e.g., 0.1% phosphoric or formic acid) (Solvent A) and acetonitrile (Solvent B).

-

Gradient Program (Illustrative):

-

Start at 70% A / 30% B.

-

Linearly increase to 10% A / 90% B over 15 minutes.

-

Hold for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 230 nm or 275 nm.

-

Sample Preparation: Samples should be dissolved in a mixture of water and acetonitrile.

This method effectively separates the nonpolar this compound from more polar or less polar impurities. The acidic mobile phase ensures the carboxylic acid is protonated, leading to sharp, well-defined peaks.

Conclusion

This compound is more than a simple chemical reagent; it is a molecule with distinct and compelling characteristics rooted in fundamental principles of organic chemistry. Its synthesis, while requiring modern catalytic methods, is accessible and provides a platform for exploring sterically demanding cross-coupling reactions. The compound's unique acidity, governed by the ortho effect, offers valuable insights into structure-reactivity relationships. Most significantly, its structural similarity to known anti-inflammatory agents suggests a promising, yet underexplored, potential in drug discovery as a scaffold for PLA₂ or COX inhibitors. This guide has provided the in-depth technical framework and causal reasoning necessary for researchers, scientists, and drug development professionals to confidently and effectively utilize this compound in their advanced applications.

References

- Naidu, M. S. R., & Reddy, C. D. (1983). Synthesis, infrared and mass spectral studies of substituted 2-cyclohexyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxides. Indian Academy of Sciences.

- Industrial Chemicals. (n.d.).

- LookChem. (n.d.). This compound. [Link]

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

- Wikipedia. (2023). Suzuki reaction. [Link]

- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. [Link]

- Balsinde, J., Winstead, M. V., & Dennis, E. A. (2002). Phospholipase A(2) inhibitors as potential anti-inflammatory agents.

- Gelb, M. H., Jain, M. K., & Berg, O. G. (1994). Inhibition of phospholipase A2. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 8(12), 916–924. [Link]

- Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

- University of Massachusetts. (n.d.). organic synthesis: benzoic acid via a grignard reaction. [Link]

- Wikipedia. (2023). Ortho effect. [Link]

- Quora. (2016). Why are ortho substituted benzoic acids more acidic?. [Link]

- Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]

- ResearchGate. (2019). 13 C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). [Link]

- ResearchGate. (n.d.). FTIR spectra of isolated compound (2-(((2-ethyl-2 methylhexyl)oxy)carbonyl)

- Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

- Wikipedia. (2023). Cyclooxygenase-2 inhibitor. [Link]

- Cronstein, B. N. (2002). Cyclooxygenase-2-selective inhibitors: translating pharmacology into clinical utility. Cleveland Clinic journal of medicine, 69 Suppl 1, SI13–SI18. [Link]

- Clària, J. (2005). Pharmacological intervention of cyclooxygenase-2 and 5-lipoxygenase pathways. Impact on inflammation and cancer. Current pharmaceutical design, 11(26), 3405–3424. [Link]

- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

- Marnett, L. J., & Kalgutkar, A. S. (1999). Cyclooxygenase 2 inhibitors: discovery, selectivity and the future. Trends in pharmacological sciences, 20(11), 465–469. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Benzoic acid [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Benzoic acid(65-85-0) 1H NMR [m.chemicalbook.com]

- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 4-CYCLOHEXYLBENZOIC ACID(20029-52-1) 1H NMR [m.chemicalbook.com]

- 13. Benzoic acid, cyclohexyl ester [webbook.nist.gov]

- 14. scienceopen.com [scienceopen.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 2-Cyclohexylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest to researchers and professionals in organic synthesis and drug development. The document details its fundamental physicochemical properties, outlines a representative synthetic pathway, discusses its analytical characterization, explores its potential therapeutic applications, and provides essential safety and handling protocols. This guide is structured to serve as a foundational resource, integrating established data with practical, field-proven insights for laboratory application.

This compound is an organic compound featuring a benzoic acid core substituted with a cyclohexyl group at the ortho position. This unique structural arrangement of a planar aromatic ring adjacent to a bulky, non-planar cycloalkane ring imparts specific chemical and physical properties that are relevant to its application in medicinal chemistry and materials science.

1.1. Core Identifiers

Accurate identification is critical for regulatory compliance, procurement, and scientific communication. The primary identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Registry Number | 97023-48-8 | [1][3][4] |

| Molecular Formula | C₁₃H₁₆O₂ | [1][2][3] |

| Molecular Weight | 204.26 g/mol | [3][4][5] |

| Canonical SMILES | C1CCC(CC1)C2=CC=CC=C2C(=O)O | [1] |

| InChI Key | ZKTFZNPTAJIXMK-UHFFFAOYSA-N | [1][2] |

1.2. Physicochemical Data

The physicochemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from reaction kinetics to bioavailability.

| Property | Value | Source(s) |

| Appearance | White crystals or crystalline powder | [2] |

| Melting Point | 103-105 °C | [1][4] |

| Boiling Point | 332.4 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.115 g/cm³ (Predicted) | [4] |

| LogP | 3.43 (Predicted) | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bond Count | 2 | [4] |

Synthesis and Spectroscopic Characterization

While various synthetic routes can be envisioned, a common and reliable laboratory-scale approach involves the Suzuki-Miyaura cross-coupling reaction. This method offers high yields and functional group tolerance, making it a cornerstone of modern organic synthesis.

2.1. Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

The synthesis involves the palladium-catalyzed cross-coupling of 2-bromobenzoic acid with cyclohexylboronic acid. The causality behind this choice lies in the high efficiency and reliability of palladium catalysis for forming C-C bonds between sp² and sp³ hybridized carbons.

Caption: Proposed workflow for the synthesis of this compound.

2.2. Experimental Protocol

This protocol is a self-validating system; successful synthesis is confirmed through rigorous spectroscopic analysis.

-

Reaction Setup: To a round-bottom flask, add 2-bromobenzoic acid (1.0 eq), cyclohexylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent the oxidation of the palladium catalyst.

-

Solvent and Catalyst Addition: Add a degassed 3:1 mixture of Toluene:Water. Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to the mixture.

-

Heating: Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~2 to protonate the carboxylate. The product will precipitate or can be extracted with an organic solvent like ethyl acetate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

2.3. Spectroscopic Characterization

Structural confirmation is achieved by a combination of spectroscopic techniques.[6][7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 7.0-8.2 ppm region) and the cyclohexyl protons (a complex series of multiplets in the δ 1.2-3.0 ppm region). The carboxylic acid proton will appear as a broad singlet at a downfield shift (δ > 10 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal 13 distinct carbon signals (unless there is accidental equivalence). Key signals include the carbonyl carbon (~170 ppm), aromatic carbons (~125-145 ppm), and the aliphatic carbons of the cyclohexyl ring (~25-45 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum provides definitive evidence of key functional groups. A strong, broad absorption band is expected between 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A sharp, intense peak around 1700 cm⁻¹ will correspond to the C=O (carbonyl) stretch.[8]

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 204. Fragmentation patterns may include the loss of the carboxyl group (-45 Da) and fragmentation of the cyclohexyl ring.[6]

Applications in Research and Drug Development

Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry, known to be present in numerous bioactive compounds.[9][10] this compound, in particular, has been identified as a potential modulator of enzymatic activity, making it a valuable lead compound for drug discovery.

3.1. Mechanism of Action: Enzyme Inhibition

This compound is described as an inhibitor of enzymes such as hydroxylase and phospholipase A2 (PLA2).[5] PLA2 enzymes are critical mediators of the inflammatory response, as they catalyze the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory molecules like prostaglandins and leukotrienes. By inhibiting PLA2, this compound can theoretically disrupt this inflammatory cascade. This makes it a compound of interest for conditions such as inflammatory bowel disease, chronic bronchitis, and certain autoimmune diseases.[5]

Caption: Potential anti-inflammatory mechanism via PLA2 inhibition.

3.2. Role as a Building Block

The structural features of this compound—a carboxylic acid for derivatization and a lipophilic cyclohexyl group—make it an attractive building block, or scaffold, for creating more complex molecules.[11] In drug development, the cyclohexyl group can enhance binding to hydrophobic pockets in target proteins, while the carboxylic acid can be converted into esters, amides, or other functional groups to modulate properties like solubility, stability, and cell permeability, in line with prodrug strategies.[12]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The following information is synthesized from available Safety Data Sheets (SDS).[13][14]

-

Hazard Identification: Classified as irritating to the eyes, respiratory system, and skin.[4] Hazard statements indicate it causes skin irritation and serious eye irritation.[14][15]

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[13]

-

Skin: Wash off immediately with plenty of water for at least 15 minutes. If irritation persists, get medical attention.[13][14]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[13]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[16]

-

-

Handling and Personal Protective Equipment (PPE):

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid formation of dust. Do not breathe dust.[13]

-

Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side-shields or goggles, and a lab coat.

-

-

Storage:

-

Fire-Fighting Measures:

-

Use extinguishing media appropriate for the surrounding fire.

-

Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[13]

-

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties. Its synthesis is achievable through standard organic chemistry methodologies like the Suzuki-Miyaura coupling, and its structure can be unequivocally verified using a suite of spectroscopic techniques. Its potential as an enzyme inhibitor, particularly in inflammatory pathways, positions it as a valuable compound for further investigation in drug discovery programs. Adherence to strict safety protocols is mandatory for its handling and storage. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this compound into their scientific endeavors.

References

- Appchem. (n.d.). This compound | 97023-48-8 | C13H16O2.

- LookChem. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22763155, 2-Cyclopentylbenzoic acid.

- NIST. (n.d.). Benzoic acid, cyclohexyl ester. In NIST Chemistry WebBook.

- Ivy Fine Chemicals. (n.d.). This compound [CAS: 97023-48-8].

- Google Patents. (n.d.). US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.

- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.

- Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

- Krasouskaya, N. P., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-146.

- Ahmad, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(14), 5384.

- Nowick, J. S. (n.d.). Problems from Previous Years' Exams. UC Irvine, Department of Chemistry.

- Beg, S., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Chemistry, 28.

- University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Problems.

- Rautio, J., et al. (2024). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews.

- Beg, S., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Bentham Science.

Sources

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. L18060.06 [thermofisher.com]

- 3. appchemical.com [appchemical.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. lehigh.edu [lehigh.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eurekaselect.com [eurekaselect.com]

- 11. mdpi.com [mdpi.com]

- 12. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. ilpi.com [ilpi.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

2-cyclohexylbenzoic acid melting point

An In-Depth Technical Guide to the Melting Point of 2-Cyclohexylbenzoic Acid

Introduction

This compound (C₁₃H₁₆O₂, CAS No: 97023-48-8) is an aromatic carboxylic acid characterized by a cyclohexyl substituent at the ortho-position of the benzoic acid ring. This molecule serves as a valuable intermediate in organic synthesis and holds potential in the development of novel pharmaceutical agents and materials. Within the rigorous framework of chemical and pharmaceutical development, the melting point is a fundamental thermodynamic property. It is a critical first-line indicator of identity, purity, and solid-state form, directly influencing material processability, stability, and bioavailability.

The literature and commercial sources present a notable variability in the reported melting point of this compound, with values ranging from approximately 101°C to as high as 153°C.[1][2] This discrepancy underscores the necessity for a thorough and methodologically sound approach to its determination. This guide provides an in-depth analysis of the factors governing the melting point of this compound, details robust protocols for its accurate measurement, and offers expert insights into the interpretation of experimental data for researchers, scientists, and drug development professionals.

Physicochemical Landscape and Its Influence on Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid phase to a liquid phase. This transition requires sufficient energy to overcome the intermolecular forces holding the crystal lattice together. The molecular structure of this compound dictates the nature and strength of these forces.

-

Hydrogen Bonding: The primary intermolecular force is the strong hydrogen bonding between the carboxylic acid moieties, which often leads to the formation of stable centrosymmetric dimers. This dimerization significantly increases the energy required to break the lattice, contributing to a relatively high melting point compared to non-acidic analogues.[3][4]

-

Van der Waals Forces: The bulky, non-polar cyclohexyl and phenyl rings contribute significant surface area for van der Waals interactions (specifically, London dispersion forces), further stabilizing the crystal lattice.

-

Crystal Packing: The ortho-positioning of the sterically demanding cyclohexyl group can influence the efficiency of crystal packing. The way molecules arrange themselves in the solid state affects the overall lattice energy; inefficient packing can lead to a lower melting point compared to more compact isomers.[5] For some homologous series of carboxylic acids, those with an even number of carbon atoms pack more efficiently and thus have higher melting points than their odd-numbered counterparts, a phenomenon known as the alternation effect.[5][6]

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 97023-48-8 | [1][7][8] |

| Molecular Formula | C₁₃H₁₆O₂ | [1][2][9] |

| Molecular Weight | 204.27 g/mol | [2][10] |

| Appearance | White to off-white crystals or powder | [1][2] |

Deconstructing the Variability: Impurities and Polymorphism

The significant range in reported melting points for this compound necessitates a critical evaluation of two primary factors: sample purity and the potential for polymorphism.

Table 2: Reported Melting Point Data for this compound

| Melting Point / Range (°C) | Purity | Source |

| 101.5–110.5 | 97% | Thermo Scientific Chemicals[1][10] |

| 103–105 | 97% | Fisher Scientific[8] |

| 103–105 | Not specified | ChemicalBook, LookChem[11][12] |

| 151–153 | 97% | Industrial Chemicals Supplier[2] |

The Impact of Impurities

It is a fundamental thermodynamic principle that impurities disrupt the crystal lattice of a substance, typically resulting in a melting point depression and a broadening of the melting range .[13][14] A pure substance melts over a sharp, narrow range (often < 1°C), whereas an impure sample will begin to melt at a lower temperature and complete the transition over a wider range.

Potential impurities in a sample of this compound are largely dependent on its synthetic route. For instance, in a Friedel-Crafts-type synthesis, impurities could include unreacted starting materials or isomeric byproducts (e.g., 4-cyclohexylbenzoic acid).[15] If an oxidation route is used, over-oxidation to other species or residual starting material can also contaminate the final product. The 97% purity often cited by commercial suppliers inherently accounts for a melting range rather than a sharp point.

The Phenomenon of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form.[16][17] Different polymorphs of the same compound have distinct crystal lattice arrangements and, consequently, different physical properties, including melting point, solubility, and stability. It is a critical consideration in the pharmaceutical industry, as a change in polymorphic form can alter a drug's performance.

The large discrepancy between the ~103-105°C range and the ~151-153°C value strongly suggests the possible existence of at least two different polymorphs of this compound.[2][8] The form with the more thermodynamically stable crystal lattice will have the higher melting point. The specific polymorph obtained is often dictated by crystallization conditions such as the choice of solvent, cooling rate, and temperature.[18] Without further crystallographic data, it is hypothesized that the more frequently reported 103-105°C range represents a metastable form, while the 151-153°C value could correspond to a more stable, higher-melting polymorph.

Methodologies for Accurate Melting Point Determination

To generate reliable and reproducible data, standardized methodologies must be employed. We present two protocols, from the classical capillary method to the more advanced thermal analysis technique of Differential Scanning Calorimetry (DSC).

Protocol 1: Capillary Melting Point Determination

This visual observation method is a cornerstone of organic chemistry for assessing purity and identity. It relies on heating a small sample in a capillary tube at a controlled rate.

Experimental Workflow: Capillary Method

Caption: Workflow for Capillary Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry, as residual solvent will depress the melting point.[19] Grind the crystalline sample into a fine powder to ensure uniform packing and heat transfer.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder. Invert the tube and tap its sealed bottom on a hard surface to tightly pack a 2-3 mm column of the sample.[20]

-

Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating Protocol:

-

For an unknown sample, perform a rapid preliminary run (10-20°C/min) to find an approximate melting range.

-

For a precise measurement, use a fresh sample and heat rapidly to a temperature about 10°C below the expected melting point.

-

Decrease the heating rate to 1°C/min as specified by most pharmacopeias to allow for thermal equilibrium between the sample, heating block, and thermometer.[21]

-

-

Observation and Reporting:

-

Record the temperature at which the first drop of liquid appears (T_onset).

-

Record the temperature at which the last crystal melts (T_clear or clear point).[19]

-

The result is reported as the melting range (T_onset – T_clear). A narrow range (e.g., 104-105°C) indicates high purity, while a broad range (e.g., 101-105°C) suggests the presence of impurities.[14]

-

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more quantitative and precise data than visual methods.[22][23] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Experimental Workflow: DSC Analysis

Sources

- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound 97% - Premium Quality at Best Price [forecastchemicals.com]

- 3. brainly.com [brainly.com]

- 4. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 5. quora.com [quora.com]

- 6. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 7. This compound | 97023-48-8 [amp.chemicalbook.com]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

- 9. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. lookchem.com [lookchem.com]

- 12. This compound | 97023-48-8 [amp.chemicalbook.com]

- 13. nano-lab.com.tr [nano-lab.com.tr]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 17. Polymorphism in p-aminobenzoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. thinksrs.com [thinksrs.com]

- 20. youtube.com [youtube.com]

- 21. mt.com [mt.com]

- 22. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 23. mt.com [mt.com]

2-cyclohexylbenzoic acid IUPAC name

An In-Depth Technical Guide to 2-Cyclohexylbenzoic Acid: Nomenclature, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of this compound, a key organic compound with significant applications in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and pharmaceutical professionals with an in-depth understanding of its core chemical principles, from fundamental nomenclature to practical applications. We will cover the definitive IUPAC naming convention, detailed physicochemical properties, a proposed, robust synthetic protocol, and a thorough analytical characterization workflow. Furthermore, this guide explores the compound's role as an enzyme inhibitor and a versatile scaffold for the synthesis of complex active pharmaceutical ingredients (APIs). The methodologies and insights presented herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction

Benzoic acid and its derivatives represent a cornerstone in the pharmaceutical industry, serving not only as essential preservatives but also as foundational "building blocks" for a vast array of therapeutic agents.[1][2] Their structural simplicity and versatile reactivity make them ideal starting points for synthesizing complex molecules with targeted biological activities.[3][4] Within this important class of compounds lies this compound, an aromatic carboxylic acid distinguished by a cyclohexyl group at the ortho-position to the carboxyl function. This substitution imparts specific steric and electronic properties that are of considerable interest in drug design. The compound has been identified as a potential inhibitor of key enzymes involved in inflammatory pathways, suggesting its utility in developing treatments for conditions like bowel disease and chronic bronchitis.[5] This guide offers a detailed exploration of this compound, designed to equip professionals in the field with the technical knowledge required for its synthesis, analysis, and application.

IUPAC Nomenclature and Structural Elucidation

The systematic name for the compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[6][7] This nomenclature is derived from the following principles:

-

Parent Structure: The molecule is recognized as a derivative of benzoic acid, which consists of a benzene ring attached to a carboxylic acid group (-COOH). This forms the base name.

-

Substituent: A cyclohexyl group is attached to the benzene ring.

-

Locant: The carbon atom of the benzene ring to which the carboxyl group is attached is designated as position 1. The numbering proceeds around the ring to give the substituent the lowest possible number. In this case, the cyclohexyl group is at position 2.

These rules unambiguously lead to the name this compound.

A summary of its key chemical identifiers is provided in Table 1.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [6][7] |

| CAS Number | 97023-48-8 | [6][7][8][9][10] |

| Molecular Formula | C₁₃H₁₆O₂ | [6][7][10][11] |

| Molecular Weight | 204.26 g/mol | [5][6][10] |

| InChIKey | ZKTFZNPTAJIXMK-UHFFFAOYSA-N | [6][7][11] |

| SMILES | C1CCC(CC1)C2=CC=CC=C2C(=O)O | [6][11] |

| Synonyms | Benzoic acid, 2-cyclohexyl-; 2-cyclohexyl-benzoic acid |[6][12] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White crystals or crystalline powder | [7] |

| Melting Point | 103-105 °C | [12] |

| Boiling Point | 332.4 °C at 760 mmHg (Predicted) | [12] |

| Density | 1.115 g/cm³ (Predicted) | [12] |

| LogP | 3.43 (Predicted) |[12] |

Synthesis of this compound

A reliable and efficient synthetic route is paramount for obtaining high-purity material for research and development. While various methods can be envisioned, a highly effective and common strategy in modern organic synthesis for forming aryl-aliphatic C-C bonds is the Suzuki-Miyaura cross-coupling reaction. This pathway offers high yields and functional group tolerance.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling